molecular formula C7H13ClN2O B2802202 (5-Isopropyloxazol-4-yl)methanamine hydrochloride CAS No. 2243514-78-3

(5-Isopropyloxazol-4-yl)methanamine hydrochloride

Cat. No.: B2802202
CAS No.: 2243514-78-3
M. Wt: 176.64
InChI Key: GMAKPWAGCYHGDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Isopropyloxazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H12N2O·HCl It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring . The isopropyl group can be introduced via alkylation reactions, and the methanamine group can be added through reductive amination.

Industrial Production Methods

Industrial production of (5-Isopropyloxazol-4-yl)methanamine hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(5-Isopropyloxazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles and amines, which can be further functionalized for specific applications .

Scientific Research Applications

(5-Isopropyloxazol-4-yl)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Isopropyloxazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
  • (3-Propylisoxazol-5-yl)methanamine hydrochloride
  • (3-Isobutylisoxazol-5-yl)methanamine hydrochloride

Uniqueness

(5-Isopropyloxazol-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(5-propan-2-yl-1,3-oxazol-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c1-5(2)7-6(3-8)9-4-10-7;/h4-5H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAKPWAGCYHGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=CO1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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